N-(1-cyanoethyl)acetamide
Description
N-(1-Cyanoethyl)acetamide (CAS: 28694-91-9) is an organic compound featuring an acetamide backbone substituted with a cyanoethyl group (-CH2-C≡N) at the nitrogen atom. Its molecular formula is C5H8N2O, with a molecular weight of 112.13 g/mol. The compound is characterized by its dual functional groups: the polar acetamide moiety and the electron-withdrawing cyano group, which influence its reactivity and solubility.
For instance, its enantioselective synthesis (e.g., (R)-N-(4-(1-cyanoethyl)phenyl)acetamide) has been achieved via electrocatalysis, yielding high enantiomeric excess (93% ee) . Applications include its role in synthesizing bioactive molecules and agrochemicals, leveraging the cyano group’s ability to participate in nucleophilic additions and cyclization reactions .
Properties
CAS No. |
19861-71-3 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N-(1-cyanoethyl)acetamide |
InChI |
InChI=1S/C5H8N2O/c1-4(3-6)7-5(2)8/h4H,1-2H3,(H,7,8) |
InChI Key |
BMCRVGWYOKWDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Treatment of Amines with Alkyl Cyanoacetates:
Industrial Production Methods: Industrial production methods for N-(1-cyanoethyl)acetamide typically involve large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: The active hydrogen on C-2 of N-(1-cyanoethyl)acetamide can participate in various condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions due to the presence of the cyano and carbonyl groups.
Common Reagents and Conditions:
Condensation Reactions: Common reagents include bidentate reagents that react with the carbonyl and cyano functions of the compound.
Substitution Reactions: Various nucleophiles can be used to substitute the active hydrogen on C-2.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)acetamide involves its reactivity with various nucleophiles and electrophiles due to the presence of the cyano and carbonyl groups. These groups facilitate the formation of various heterocyclic compounds through condensation and substitution reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(1-cyanoethyl)acetamide with structurally related acetamides, highlighting key differences in substituents, molecular properties, and applications:
Physicochemical and Crystallographic Properties
- Crystal Engineering: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) form monoclinic or triclinic crystals. Electron-withdrawing groups like -NO2 or -Cl at meta positions reduce symmetry, influencing lattice constants and packing efficiency .
- Solubility and Stability: Cyano-containing acetamides (e.g., this compound) exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the cyano group’s polarity. Unsaturated cyanoacetamides () show enhanced reactivity in Michael additions but require stabilization via steric hindrance .
Key Research Findings and Implications
- Structural-Activity Relationships (SAR) : The presence of electron-withdrawing groups (e.g., -Cl, -CN) enhances acetamides’ bioactivity by increasing electrophilicity and target binding. For example, trichloro substitution in improves crystallinity, aiding in X-ray diffraction studies .
- Toxicological Considerations: Some derivatives, like 2-cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6), lack comprehensive toxicity data, highlighting the need for further safety evaluations .
Biological Activity
N-(1-Cyanoethyl)acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₈N₂O and features a cyano group attached to an acetamide structure. The presence of the cyano group is significant as it can influence the compound's reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In a study evaluating various acetamide derivatives, compounds similar to this compound were shown to possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
This compound has been investigated for its anticancer properties . Preliminary studies suggest that it may induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). The cytotoxic effects were assessed using the MTT assay, which measures cell viability post-treatment. Results indicated that this compound could inhibit cell proliferation, although further studies are required to elucidate the exact mechanisms involved .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Some studies have suggested that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases. However, comprehensive in vivo studies are necessary to confirm these effects and understand the underlying mechanisms .
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The cyano group may facilitate interactions with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt cellular membranes, leading to cell death in microbial organisms.
- Cytotoxic Pathways : Induction of apoptosis in cancer cells may occur via activation of specific signaling pathways that promote programmed cell death.
Synthesis and Testing
A series of derivatives based on this compound have been synthesized and tested for their biological activities. For instance, a study synthesized various acetamide derivatives and evaluated their antimicrobial and anticancer activities. The findings highlighted that modifications to the acetamide structure could enhance biological activity, suggesting a structure-activity relationship (SAR) .
Comparative Studies
Comparative studies with other acetamide derivatives reveal that this compound possesses unique properties due to its specific functional groups. A table summarizing key comparisons with related compounds is provided below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Cyano group attached to acetamide | Antimicrobial, anticancer |
| N-(1-Cyano-1-methylethyl)acetamide | Methyl group addition | Enhanced anti-inflammatory properties |
| N-(2-Cyanoethyl)acetamide | Longer carbon chain | Varies in reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
